

A Comprehensive Guide to the Spectroscopic Characterization of 1-Ethylhexyl Tiglate

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Compound of Interest

Compound Name: 1-Ethylhexyl tiglate

CAS No.: 94133-92-3

Cat. No.: B1587912

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This document provides an in-depth technical guide for the spectroscopic analysis of **1-Ethylhexyl tiglate** (CAS 94133-92-3), a key compound in the flavor and fragrance industries. [1][2] As drug development and quality control demand unambiguous molecular characterization, a multi-technique spectroscopic approach is not just best practice; it is essential. This guide moves beyond mere data presentation to explore the causality behind methodological choices, offering field-proven insights into data acquisition and interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Our objective is to equip researchers, scientists, and quality assurance professionals with a robust framework for the structural elucidation of **1-Ethylhexyl tiglate**, ensuring scientific integrity at every step.

Molecular Structure: The Foundation of Spectral Interpretation

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is paramount. **1-Ethylhexyl tiglate** (IUPAC name: (E)-2-ethylhexyl 2-methylbut-2-

enoate) is an ester composed of two key moieties: the α,β -unsaturated tiglate group and the branched 2-ethylhexyl alcohol group.

- **Tiglate Moiety:** This portion contains the ester carbonyl (C=O), a carbon-carbon double bond (C=C), and two methyl groups. The (E)-stereochemistry of the double bond is a critical structural feature.
- **2-Ethylhexyl Moiety:** This C8 alkyl chain is branched, which introduces structural complexity that must be resolved by spectroscopic means.

A clear numbering system is crucial for unambiguous spectral assignment, as illustrated below.

Caption: Molecular structure of **1-Ethylhexyl tiglate**.

^1H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (^1H NMR) is the cornerstone of structural elucidation, providing precise information about the chemical environment, quantity, and connectivity of protons in a molecule.

Expertise & Experience: Predicting the Spectrum

Based on the known effects of shielding/deshielding and spin-spin coupling, we can predict the ^1H NMR spectrum. The ester functionality and C=C double bond significantly deshield adjacent protons, shifting them downfield. The complex splitting patterns anticipated in the 2-ethylhexyl chain necessitate a high-field instrument (e.g., ≥ 400 MHz) for baseline resolution.

Predicted ^1H NMR Data

Assigned Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H β (on C3)	~6.8	Quartet (q)	1H	Vinylic proton, deshielded by C=C and C=O. Coupled to C4 methyl protons.
H1' (on C1')	~4.0-4.1	Multiplet (m)	2H	Protons on carbon attached to the ester oxygen, highly deshielded.
C2-Me (on C2)	~1.8	Singlet (s) or narrow d	3H	Allylic methyl protons. Weakly coupled to H β .
C4 (on C3)	~1.7	Doublet (d)	3H	Vinylic methyl protons, coupled to H β .
H3' (on C2')	~1.5	Multiplet (m)	1H	Methine proton on the branched alkyl chain.
Alkyl Chain (CH ₂)	~1.2-1.4	Multiplet (m)	8H	Overlapping signals from the four methylene groups in the hexyl chain.
Terminal CH ₃	~0.9	Triplet (t)	6H	Signals from the two terminal methyl groups (C8' and C10').

Trustworthiness: A Self-Validating Protocol

This protocol is designed to produce high-quality, reproducible data.

Step-by-Step ^1H NMR Acquisition Protocol:

- Sample Preparation: Dissolve ~5-10 mg of **1-Ethylhexyl tiglate** in ~0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is an excellent choice due to its high solubility for esters and its residual solvent peak at 7.26 ppm, which serves as a convenient internal reference.^[3] Add a small amount of tetramethylsilane (TMS) as the primary chemical shift reference (δ 0.00 ppm).
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the magnet.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve high homogeneity, aiming for a narrow TMS peak shape.
- Acquisition:
 - Acquire the spectrum using standard parameters: spectral width of ~12 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, and 16 scans.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase correct the spectrum manually.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate all peaks to determine the relative proton ratios.

Caption: ^1H NMR acquisition and processing workflow.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive but provides critical data on the number and type of carbon atoms.

Expertise & Experience: Predicting the Spectrum

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of its neighbors. The carbonyl carbon of the ester will be the most downfield signal. The sp² carbons of the double bond will appear in the olefinic region, while the sp³ carbons of the 2-ethylhexyl chain will be found upfield. Data from similar esters like ethyl tiglate and hexyl tiglate can help refine these predictions.^{[4][5]}

Predicted ¹³C NMR Data

Assigned Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale
C1 (C=O)	~167	Ester carbonyl carbon, highly deshielded.
C3	~138	sp ² carbon of the C=C bond.
C2	~128	sp ² carbon of the C=C bond, attached to the ester group.
C1'	~68	sp ³ carbon bonded to the electronegative ester oxygen.
C2', C3', C4', C5', C6'	~23-40	sp ³ carbons of the alkyl chain. Specific assignment requires advanced techniques.
C2-Me	~14	sp ³ methyl carbon attached to the C=C bond.
C4	~12	sp ³ methyl carbon attached to the C=C bond.
C8', C10'	~11-14	sp ³ terminal methyl carbons of the alkyl chain.

Trustworthiness: A Self-Validating Protocol

To ensure accurate assignment, especially within the crowded alkyl region, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is essential.

Step-by-Step ¹³C NMR and DEPT Acquisition Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial to reduce acquisition time.
- Instrument Setup (100 MHz for ¹³C on a 400 MHz ¹H system):
 - Use the same lock and shim settings from the ¹H experiment.

- Tune the carbon probe.
- Acquisition:
 - Standard ^{13}C : Acquire a proton-decoupled spectrum. This results in all carbon signals appearing as singlets. Due to lower sensitivity, several hundred to a few thousand scans may be required.
 - DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH and CH_3 signals will appear as positive peaks, while CH_2 signals will be negative peaks. Quaternary carbons (like C1 and C2) will be absent.
 - DEPT-90: Run a DEPT-90 experiment, which will show only CH (methine) signals.
- Data Processing:
 - Process the spectra similarly to the ^1H NMR data.
 - By comparing the standard ^{13}C , DEPT-135, and DEPT-90 spectra, all carbon signals can be unambiguously assigned to their respective types (C, CH, CH_2 , or CH_3).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Predicting Key Absorbances

The IR spectrum of **1-Ethylhexyl tiglate** will be dominated by features characteristic of an α,β -unsaturated ester. The key is to look for the C=O and C=C stretching frequencies, which are slightly lower than in their saturated counterparts due to resonance. General IR correlation tables provide a reliable basis for these predictions.^{[6][7]}

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~2960-2850	Strong	C-H Stretch	sp ³ C-H (Alkyl)
~1720	Strong, Sharp	C=O Stretch	α,β-Unsaturated Ester
~1650	Medium	C=C Stretch	Alkene
~1250	Strong	C-O Stretch	Ester

Trustworthiness: A Self-Validating Protocol

Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy provides a simple, fast, and reproducible method for analyzing liquid samples.

Step-by-Step ATR-FTIR Acquisition Protocol:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat **1-Ethylhexyl tiglate** directly onto the ATR crystal.
- Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Co-add 16 or 32 scans to obtain a high signal-to-noise ratio spectrum. The typical range is 4000-400 cm⁻¹.
- Data Processing & Cleaning:
 - The resulting spectrum is ready for analysis after automatic background subtraction.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers a fingerprint for its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for a volatile, thermally stable compound like **1-Ethylhexyl tiglate**.

Expertise & Experience: Predicting the Fragmentation Pattern

Under standard Electron Ionization (EI) conditions (70 eV), the molecular ion (M^+) will be formed. This high-energy ion will then undergo characteristic fragmentation. For esters, key fragmentation pathways include cleavage at the ester linkage and McLafferty rearrangements. The predicted monoisotopic mass is 212.17763 Da.[8]

Predicted Mass Spectrum Fragments (EI-MS)

m/z	Predicted Fragment	Rationale
212	$[C_{13}H_{24}O_2]^+$	Molecular Ion (M^+)
113	$[C_8H_{17}]^+$	Loss of the tiglate radical, forming the 2-ethylhexyl cation.
100	$[C_5H_8O_2]^+$	McLafferty rearrangement: loss of octene (C_8H_{16}) from the M^+ peak.
83	$[C_5H_7O]^+$	Tigloyl cation, resulting from cleavage of the ester C-O bond. This is often a prominent peak for tiglate esters.
55	$[C_4H_7]^+$	Further fragmentation of the alkyl chain or tiglate moiety.

Trustworthiness: A Self-Validating Protocol

A standard GC-MS protocol ensures reliable separation and ionization.

Step-by-Step GC-MS Acquisition Protocol:

- Sample Preparation: Prepare a dilute solution of **1-Ethylhexyl tiglate** (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Setup:
 - Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm DB-5ms or HP-5ms).
 - Injection: Inject 1 μL using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
 - Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Setup (EI Source):
 - Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.
 - Acquire data in full scan mode over a mass range of m/z 40-450.
- Data Analysis:
 - Identify the peak corresponding to **1-Ethylhexyl tiglate** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Compare the molecular ion and fragmentation pattern to the predicted values and library data if available.

Conclusion

The unambiguous structural characterization of **1-Ethylhexyl tiglate** is achieved not by a single technique, but by the logical integration of multiple spectroscopic datasets. ^1H and ^{13}C NMR define the precise carbon and proton framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and provides a structural fingerprint through fragmentation. By following the robust, self-validating protocols outlined in this guide, researchers and analysts can generate high-quality, reliable data, ensuring the identity, purity, and quality of this important compound.

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